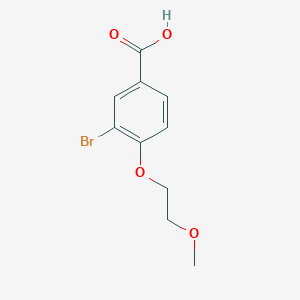

3-Bromo-4-(2-methoxyethoxy)benzoic acid

Description

BenchChem offers high-quality 3-Bromo-4-(2-methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2-methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAQVPYHRCQXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 4-Alkoxy-3-bromobenzoic Acid Scaffold

An In-Depth Technical Guide to 4-Alkoxy-3-bromobenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The 4-alkoxy-3-bromobenzoic acid framework represents a strategically significant scaffold in modern organic and medicinal chemistry. This disubstituted benzoic acid derivative, characterized by an alkoxy group at the C4 position and a bromine atom at the C3 position, offers a unique combination of functionalities that make it a versatile building block for a wide array of complex molecules. The interplay between the electron-donating alkoxy group, the electron-withdrawing and synthetically versatile bromine atom, and the reactive carboxylic acid moiety provides chemists with multiple handles for molecular elaboration.

The strategic placement of these functional groups allows for precise control over the electronic properties, lipophilicity, and three-dimensional structure of resulting compounds. This control is paramount in the rational design of new therapeutic agents, agrochemicals, and advanced materials. For instance, the carboxylic acid group can be readily converted into esters, amides, or other bioisosteres to modulate solubility and bioavailability.[1] The bromine atom serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex biaryl systems often found in active pharmaceutical ingredients.[1] Furthermore, the nature of the alkoxy chain itself can be varied to fine-tune interactions with biological targets or influence the mesomorphic properties in liquid crystal applications.[2]

This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse applications of 4-alkoxy-3-bromobenzoic acid derivatives, offering field-proven insights for professionals in drug development and materials science.

Part 1: Core Synthetic Strategies and Methodologies

The synthesis of 4-alkoxy-3-bromobenzoic acid derivatives is typically approached through two primary retrosynthetic pathways: either by bromination of a pre-existing 4-alkoxybenzoic acid or by alkoxylation of a 4-hydroxy-3-bromobenzoic acid precursor. The choice of strategy often depends on the availability and cost of the starting materials.

Pathway A: Electrophilic Bromination of 4-Alkoxybenzoic Acids

This approach leverages the directing effects of the substituents on the benzene ring. The alkoxy group at C4 is a strong activating group and an ortho, para-director. Since the para position is blocked, electrophilic substitution is directed to the positions ortho to the alkoxy group (C3 and C5). The carboxylic acid group is a deactivating group and a meta-director, which also directs incoming electrophiles to the C3 and C5 positions. This synergistic directing effect allows for highly regioselective bromination at the C3 position.

A common method involves the direct bromination of p-alkoxybenzoic acid using bromine in a suitable solvent, often with a catalyst like ferric chloride.[3]

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzoic Acid

-

Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Dissolution: Dissolve p-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃).[3]

-

Bromination: From the dropping funnel, add a solution of bromine (1.05 equivalents) diluted in glacial acetic acid dropwise to the stirred solution at a temperature between 20-60°C. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 1-20 hours within the same temperature range.

-

Completion: To ensure the reaction goes to completion, the mixture can be heated to 70°C or reflux for an additional 0.5-5 hours.[3]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-4-methoxybenzoic acid.

Causality Behind Choices:

-

Solvent: Glacial acetic acid is a polar protic solvent that can solubilize the starting material and is relatively inert to bromine.

-

Catalyst: Ferric chloride acts as a Lewis acid, polarizing the Br-Br bond and making the bromine a more potent electrophile, thus facilitating the aromatic substitution.

-

Temperature Control: Maintaining the temperature prevents unwanted side reactions and ensures controlled bromination. The final heating step drives the reaction to completion.

Pathway B: Alkoxylation via Williamson Ether Synthesis

An alternative and highly versatile route involves the O-alkylation of a 4-hydroxy-3-bromobenzoic acid derivative, typically the methyl or ethyl ester to protect the carboxylic acid. This is a classic Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethyl 4-propoxy-3-bromobenzoate

-

Protection (Esterification): Convert 4-hydroxy-3-bromobenzoic acid to its ethyl ester (ethyl 4-hydroxy-3-bromobenzoate) using a standard method like Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid). This protection step is crucial as the acidic proton of the carboxylic acid would interfere with the basic conditions of the Williamson ether synthesis.

-

Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-hydroxy-3-bromobenzoate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), and stir the mixture at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

-

Alkylation: Add the alkylating agent, in this case, 1-bromopropane (1.2 equivalents), to the suspension and heat the reaction mixture (e.g., to 60-80°C) with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4-propoxy-3-bromobenzoate can be purified by column chromatography.

-

Deprotection (Hydrolysis): The final step is to hydrolyze the ester back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidic work-up to protonate the carboxylate salt.

Causality Behind Choices:

-

Ester Protection: Prevents the carboxylic acid from being deprotonated by the base, which would create a competing nucleophile.

-

Solvent: Aprotic solvents like DMF or acetone are used because they do not have acidic protons that can quench the phenoxide nucleophile.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions like hydrolysis of the ester.

Visualizing the Synthetic Pathways

Caption: General synthetic routes to 4-alkoxy-3-bromobenzoic acid derivatives.

Part 2: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for designing novel compounds with desired biological or material properties. For 4-alkoxy-3-bromobenzoic acid derivatives, the SAR is dictated by the interplay of the three key functional groups.

-

The Carboxylic Acid Group: This group is often essential for biological activity, acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in protein binding pockets. Its acidity and planarity are key features. Modifications to esters or amides can serve as a prodrug strategy to improve cell permeability and bioavailability.[1]

-

The Bromine Atom: The bromine at the C3 position has a significant impact.

-

Steric and Electronic Effects: It is an electron-withdrawing group that influences the acidity of the carboxylic acid. Its size (steric bulk) can dictate the orientation of the molecule within a binding site.

-

Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can enhance membrane permeability.

-

Halogen Bonding: The electropositive crown on the bromine atom can form favorable non-covalent interactions, known as halogen bonds, with electron-rich atoms (like oxygen or nitrogen) in a biological target. This has emerged as a powerful tool in drug design for enhancing binding affinity and selectivity.[4]

-

-

The 4-Alkoxy Group: The nature of the alkyl chain (R in -OR) is a key point of diversification and property tuning.

-

Chain Length and Lipophilicity: Increasing the length of a linear alkyl chain generally increases lipophilicity. This can be critical for crossing biological membranes or for tuning solubility. However, an optimal length often exists, beyond which activity may decrease due to poor water solubility or steric hindrance.

-

Hydrophobic Interactions: The alkyl chain can engage in hydrophobic interactions within the target's binding pocket, contributing significantly to binding affinity.

-

Conformational Effects: Branching or introducing cyclic structures into the alkyl chain can restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation and improving selectivity.

-

Strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, have been identified as important features for the bioactivity of some benzoic acid derivatives.[5][6] The combination of the electron-donating alkoxy group and the lipophilic bromine atom in this scaffold provides a pre-validated starting point for optimization.

Visualizing Key SAR Concepts

Caption: Key structure-activity relationship drivers for the scaffold.

Part 3: Applications in Research and Development

The unique structural features of 4-alkoxy-3-bromobenzoic acid derivatives make them valuable intermediates and active compounds in several high-value sectors.

| Application Area | Description | Specific Examples / Potential Uses | Supporting Citations |

| Medicinal Chemistry | Serves as a versatile scaffold for building more complex drug candidates. The core structure is found in molecules targeting a range of diseases. | Intermediates for anti-inflammatory, analgesic, and anticancer agents. Derivatives have been investigated as inhibitors of fatty acid and sterol biosynthesis. | [7][8][9][10] |

| Agrochemicals | The halogenated aromatic structure is a common feature in modern pesticides. These derivatives can act as precursors or active ingredients themselves. | Development of novel herbicides and fungicides. The core can be incorporated into molecules that inhibit key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). | [1][3][9][11] |

| Materials Science | Used in the synthesis of specialty polymers and liquid crystals. The rigid benzoic acid core combined with a flexible alkoxy chain is conducive to forming mesophases. | Precursors for liquid crystals where the alkoxy chain length influences the phase transition temperatures. Used to create polymers with enhanced thermal stability or specific polarity. | [1][2][12] |

| Organic Synthesis | The bromine atom makes these compounds ideal substrates for cross-coupling reactions, allowing for the efficient construction of complex molecular architectures. | Substrates in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to form biaryl compounds or introduce other functional groups. | [1] |

Conclusion and Future Outlook

The 4-alkoxy-3-bromobenzoic acid scaffold is a powerful and versatile platform for innovation in the chemical and life sciences. The synthetic accessibility, combined with the tunable nature of its three key functional groups, allows for the systematic exploration of chemical space to optimize for specific biological or material properties. The well-understood principles of its structure-activity relationships provide a rational basis for the design of new molecules with enhanced potency, selectivity, and desired physicochemical profiles.

Future research will likely focus on expanding the diversity of the alkoxy group, exploring more complex side chains to probe specific protein topographies. Furthermore, the use of the bromine atom as a handle for late-stage functionalization will continue to be a valuable strategy for rapidly generating libraries of analogues for high-throughput screening. As our understanding of non-covalent interactions like halogen bonding deepens, the rational incorporation of this scaffold into new designs will undoubtedly lead to the discovery of novel and impactful chemical entities.

References

- A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Dru - Benchchem. (n.d.). Benchchem.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).

- 4-Bromo-3-chlorobenzoic acid - MySkinRecipes. (n.d.). MySkinRecipes.

- Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed. (2005, April 15). PubMed.

- 4-Bromobenzoic acid | Alzchem Group. (n.d.). Alzchem Group.

- In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid - Benchchem. (n.d.). Benchchem.

- 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem. (n.d.). PubChem.

- Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. (2026, January 27).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2025, August 6). ResearchGate.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).

- 4-Amino-3-bromobenzoic acid - Chem-Impex. (n.d.). Chem-Impex.

- What are the applications of 4-Bromobenzoic acid? - FAQ - Guidechem. (2020, October 23). Guidechem.

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020, February 19).

- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar. (n.d.). Semantic Scholar.

- 3-Bromobenzoic acid | Intermediate - MedchemExpress.com. (n.d.). MedchemExpress.com.

- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents. (n.d.). Google Patents.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Preprints.org.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). MDPI.

Sources

- 1. 4-Bromo-3-chlorobenzoic acid [myskinrecipes.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. iomcworld.com [iomcworld.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. preprints.org [preprints.org]

- 11. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

- 12. 4-Bromobenzoic acid | Alzchem Group [alzchem.com]

Methodological & Application

Protocol for alkylation of 3-bromo-4-hydroxybenzoic acid with 1-bromo-2-methoxyethane

Abstract & Strategic Overview

The alkylation of 3-bromo-4-hydroxybenzoic acid with 1-bromo-2-methoxyethane is a critical transformation in the synthesis of EGFR and HER2 tyrosine kinase inhibitors (e.g., Vandetanib and Erlotinib analogs). The resulting ether moiety, 3-bromo-4-(2-methoxyethoxy)benzoic acid, serves as a lipophilic pharmacophore that enhances bioavailability and kinase binding affinity.

The Chemoselectivity Challenge

The substrate contains two acidic protons with distinct

-

Carboxylic Acid (

): Highly acidic but forms a less nucleophilic carboxylate. -

Phenolic Hydroxyl (

): Less acidic but forms a highly nucleophilic phenoxide.

Direct Alkylation Risks: Attempting to alkylate the free acid directly using 2 equivalents of base often leads to a mixture of the desired ether-acid, the ester-phenol, and the bis-alkylated ester-ether. This necessitates tedious chromatographic separation.

The Solution (Self-Validating Protocol): This guide prioritizes the Ester-Protection Route . By first masking the carboxylic acid as a methyl ester, we isolate the phenolic oxygen as the sole nucleophile. This ensures 100% regioselectivity, simplifies purification to a filtration step, and guarantees a scalable process suitable for GMP environments.

Reaction Workflow Visualization

The following decision tree outlines the critical pathways and logic for this synthesis.

Figure 1: Strategic workflow comparing the robust Ester-Protection route (Green) vs. the Direct route (Red).

Detailed Experimental Protocol (Route A)

Phase 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent side reactions.

-

Setup: Charge a round-bottom flask with 3-bromo-4-hydroxybenzoic acid (1.0 eq) and Methanol (10 vol, e.g., 10 mL/g).

-

Catalyst: Add concentrated

(0.5 eq) dropwise. -

Reaction: Reflux (

) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) until the acid spot disappears. -

Workup: Cool to room temperature (RT). Concentrate methanol to 20% volume. Pour into crushed ice/water.

-

Isolation: Filter the white precipitate. Wash with cold water. Dry in vacuo.[1][2]

-

Checkpoint: Yield should be >95%. Product is Methyl 3-bromo-4-hydroxybenzoate .

-

Phase 2: Williamson Ether Synthesis (The Core Step)

Objective: Selective alkylation of the phenolic hydroxyl.

Reagent Stoichiometry Table:

| Component | Role | Equivalents | Notes |

| Methyl 3-bromo-4-hydroxybenzoate | Substrate | 1.0 | Limiting Reagent |

| 1-Bromo-2-methoxyethane | Alkylating Agent | 1.5 | Excess drives completion |

| Potassium Carbonate ( | Base | 2.0 | Anhydrous, granular |

| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein acceleration |

| DMF (N,N-Dimethylformamide) | Solvent | 10 Vol | Anhydrous |

Step-by-Step Procedure:

-

Dissolution: In a dry flask under Nitrogen (

), dissolve the methyl ester (from Phase 1) in anhydrous DMF. -

Deprotonation: Add

.[3] Stir at RT for 15 minutes. The mixture will turn yellow/orange as the phenoxide forms. -

Addition: Add 1-bromo-2-methoxyethane followed by the KI catalyst.

-

Technical Insight: KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly reducing reaction time.

-

-

Heating: Heat to

for 4–8 hours.-

Monitoring: Check HPLC or TLC. The starting phenol (polar) will convert to the less polar ether-ester.

-

-

Quench & Workup:

-

Cool to RT.

-

Pour the mixture into 10 volumes of Ice Water . Stir vigorously for 30 minutes.

-

Precipitation: The product, Methyl 3-bromo-4-(2-methoxyethoxy)benzoate , usually precipitates as a white/off-white solid.

-

Filter and wash with water to remove DMF and inorganic salts.

-

Alternative: If oil forms, extract with Ethyl Acetate, wash with brine (

), dry over

-

Phase 3: Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid.

-

Reaction: Dissolve the intermediate ester in THF/Water (3:1) . Add LiOH

(3.0 eq). Stir at RT or mild heat ( -

Acidification: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2–3.

-

Isolation: The target compound, 3-bromo-4-(2-methoxyethoxy)benzoic acid , will precipitate. Filter, wash with water, and dry.[3]

Analytical Parameters & Troubleshooting

Characterization Data (Expected)

-

Appearance: White to off-white crystalline powder.

-

Melting Point: ~163–169°C (dependent on purity/polymorph).

-

Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Phase 2) | Alkyl bromide is old/degraded. | Add 0.5 eq fresh alkyl bromide and 0.1 eq KI. Increase temp to |

| O-Alkylation vs C-Alkylation | Solvent effect. | Ensure DMF is used (promotes O-alkylation). Avoid Phenol-favored solvents like water/alcohol. |

| Product is an Oil | Residual DMF. | DMF is hard to remove. Wash organic layer thoroughly with water or 5% LiCl solution. |

Safety & Handling (E-E-A-T)

-

1-Bromo-2-methoxyethane: Alkylating agent. Potential genotoxin. Handle in a fume hood. Wear nitrile gloves (double gloving recommended).

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

-

Waste Disposal: All aqueous washes containing DMF and bromide salts must be disposed of as halogenated organic waste.

References

-

Erlotinib Intermediate Synthesis: Preparation of 3,4-bis(2-methoxyethoxy)benzoic acid via alkylation of hydroxybenzoates.[2] See: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.

-

Finkelstein Catalysis Protocol: Use of KI in alkylation of phenols. See: Organic Process Research & Development, 2002, 6(6), 869-875.

- General Phenol Alkylation:Williamson Ether Synthesis conditions. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., p. 984.

-

Compound Data: 3-Bromo-4-methoxybenzoic acid properties (Analogous chemistry). PubChem CID 24880234.

Sources

Microwave-assisted synthesis using 3-Bromo-4-(2-methoxyethoxy)benzoic acid

An In-Depth Guide to Microwave-Assisted Synthesis Utilizing 3-Bromo-4-(2-methoxyethoxy)benzoic acid

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the application of Microwave-Assisted Organic Synthesis (MAOS) with a specific focus on reactions involving the versatile building block, 3-Bromo-4-(2-methoxyethoxy)benzoic acid. We will move beyond simple procedural lists to explore the fundamental principles, strategic advantages, and practical execution of this powerful technology.

The Paradigm Shift: Understanding Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced world of drug discovery and materials science, time and efficiency are paramount. Traditional synthesis methods, often reliant on conventional heating (e.g., oil baths, heating mantles), transfer energy slowly and inefficiently via conduction and convection.[1][2] This often translates to long reaction times, higher energy consumption, and the formation of unwanted by-products.[3][4]

MAOS represents a transformative approach, aligning with the principles of Green Chemistry by offering a more sustainable and efficient alternative.[1][3][5] By utilizing microwave irradiation, energy is delivered directly to the polar molecules within the reaction mixture, resulting in rapid, uniform, and volumetric heating.[5][6] This fundamental difference leads to several key advantages:

-

Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[2][7][8]

-

Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[1][4][7]

-

Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[4][9]

-

Access to Novel Chemical Space: The ability to reach high temperatures and pressures safely in sealed vessels allows chemists to perform reactions that are not feasible under standard reflux conditions.[8]

The Science of Microwave Heating: A Molecular Perspective

Microwave heating is not simply "faster boiling." It is a result of the direct interaction of electromagnetic radiation with the molecules in the reaction mixture. The two primary mechanisms responsible for this energy transfer are Dipolar Polarization and Ionic Conduction.[1][9]

-

Dipolar Polarization: Polar molecules, like water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, which manifests as intense, uniform heat throughout the sample.[6][10]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[1][9]

The ability of a specific material (reagent or solvent) to convert microwave energy into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[11][12] Solvents with a high loss tangent (e.g., ethanol, DMF, DMSO) are excellent microwave absorbers and heat very efficiently, while non-polar solvents with a low loss tangent (e.g., hexane, toluene) are poor absorbers. This allows for selective heating, a unique feature of MAOS.[13]

Featured Building Block: 3-Bromo-4-(2-methoxyethoxy)benzoic acid

3-Bromo-4-(2-methoxyethoxy)benzoic acid is a valuable bifunctional building block in medicinal chemistry. Its structure offers several strategic advantages for molecular design:

-

Aryl Bromide Handle: The bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino groups.

-

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, providing a key point for scaffold modification or linking to other molecular fragments.

-

Methoxyethoxy Side Chain: This group enhances solubility and can participate in hydrogen bonding, potentially improving the pharmacokinetic properties of the final compound.

The combination of these features makes it an ideal substrate for rapid library synthesis and lead optimization, where the efficiency of MAOS can be fully leveraged.

Core Applications and Experimental Protocols

The true power of MAOS is realized in its application to key synthetic transformations. Below are detailed protocols for three common and critical reactions using 3-Bromo-4-(2-methoxyethoxy)benzoic acid.

Workflow Visualization

The general workflow for performing a microwave-assisted synthesis experiment is streamlined for efficiency and safety.

Caption: General workflow for a microwave-assisted synthesis experiment.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern chemistry for forming C(sp²)-C(sp²) bonds. MAOS dramatically accelerates this palladium-catalyzed transformation.[14][15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-(2-methoxyethoxy)-[1,1'-biphenyl]-3-carboxylic acid

-

Materials:

-

3-Bromo-4-(2-methoxyethoxy)benzoic acid (1.0 mmol, 275 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-Bromo-4-(2-methoxyethoxy)benzoic acid, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Add the 1,4-dioxane and water mixture.

-

Seal the vessel and place it in the microwave reactor cavity.

-

Irradiate the mixture with stirring at 140 °C for 15 minutes.

-

After the reaction, allow the vessel to cool to below 50 °C.

-

Quench the reaction with 1M HCl, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biphenyl compound.

-

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Temperature | 140 °C | 100 °C (Reflux) |

| Reaction Time | 15 minutes | 12 - 18 hours |

| Typical Yield | 85 - 95% | 60 - 75% |

| Notes | Rapid optimization, cleaner reaction profile. | Longer time, potential for deboronation. |

Application 2: Buchwald-Hartwig Amination

The formation of C-N bonds is critical in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in biologically active molecules.[16] The Buchwald-Hartwig amination provides a powerful method for this transformation, which is significantly enhanced by microwave heating.[17][18]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 3-(Anilino)-4-(2-methoxyethoxy)benzoic acid

-

Materials:

-

3-Bromo-4-(2-methoxyethoxy)benzoic acid (1.0 mmol, 275 mg)

-

Aniline (1.2 mmol, 110 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry 10 mL microwave vessel with a stir bar.

-

Add 3-Bromo-4-(2-methoxyethoxy)benzoic acid.

-

Seal the vessel with a septum, remove from the glovebox, and add anhydrous toluene and aniline via syringe.

-

Replace the septum with a cap, and place the vessel in the microwave reactor.

-

Irradiate the mixture with stirring at 110 °C for 20 minutes.

-

After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate and proceed with standard aqueous work-up.

-

Purify the crude material via column chromatography.

-

Data Summary: Buchwald-Hartwig Amination

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Temperature | 110 °C | 100 °C |

| Reaction Time | 20 minutes | 16 - 24 hours |

| Typical Yield | 80 - 90% | 55 - 70% |

| Notes | Requires inert atmosphere. Broader substrate scope. | Slower, may require stronger bases or more specialized ligands. |

Application 3: Fischer Esterification

Esterification is a fundamental reaction, but it is often limited by equilibrium. In a sealed microwave vessel, the reaction can be pushed to completion at temperatures well above the solvent's boiling point, dramatically reducing reaction times.[19][20]

Protocol: Synthesis of Methyl 3-bromo-4-(2-methoxyethoxy)benzoate

-

Materials:

-

3-Bromo-4-(2-methoxyethoxy)benzoic acid (1.0 mmol, 275 mg)

-

Methanol (5 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (2 drops)

-

-

Procedure:

-

Add 3-Bromo-4-(2-methoxyethoxy)benzoic acid to a 10 mL microwave vessel with a stir bar.

-

Add methanol, followed by the catalytic amount of sulfuric acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate with stirring at 120 °C for 10 minutes.

-

After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester product, which is often pure enough for subsequent steps without further purification.

-

Data Summary: Fischer Esterification

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Temperature | 120 °C | 65 °C (Reflux) |

| Reaction Time | 10 minutes | 4 - 8 hours |

| Typical Yield | >95% | 70 - 85% |

| Notes | Superheating drives equilibrium to product side.[8] | Requires large excess of alcohol or removal of water. |

Mandatory Safety Protocols for Microwave Chemistry

The high temperatures and pressures generated in microwave reactors necessitate strict adherence to safety protocols.[21] Failure to do so can result in vessel failure and serious injury.

-

Use Only Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[21][22] Laboratory-grade reactors are built to withstand high pressures and have integrated safety features like pressure sensors and automatic venting.

-

Inspect Vessels Before Use: Always check microwave vessels and caps for cracks, chips, or other signs of damage that could compromise their integrity under pressure.[23]

-

Avoid Overfilling: Never fill a reaction vessel more than two-thirds of its total volume to allow for thermal expansion and vapor pressure.

-

Use a Stir Bar: Proper stirring is essential to prevent localized superheating and ensure even temperature distribution, especially for viscous mixtures or heterogeneous reactions.[21]

-

Do Not Heat Flammable Solvents Without Caution: Be aware of the autoignition temperatures of solvents. Always operate the reactor in a well-ventilated fume hood.[24]

-

Beware of Exothermic Reactions: Treat any potentially exothermic reaction with extreme caution. Start with small-scale tests at low power to understand the reaction kinetics before scaling up.[21]

-

Allow for Proper Cooling: Never attempt to open a hot, pressurized vessel. Modern reactors have automated cooling systems; ensure the vessel has returned to a safe temperature and pressure before handling.[24]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.[22]

Conclusion

Microwave-assisted synthesis is an indispensable tool for the modern chemist, offering unparalleled speed, efficiency, and control. When applied to versatile building blocks like 3-Bromo-4-(2-methoxyethoxy)benzoic acid, MAOS enables the rapid exploration of chemical diversity, accelerating the pace of research and development in the pharmaceutical and materials science industries. By understanding the principles behind the technology and adhering to strict safety protocols, researchers can safely unlock its full potential.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.

- Mingos, D. M. P. (1991).

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.

- Safety Considerations for Microwave Synthesis.

- Technologies|Reaction Conditions Suitable for Microwaves.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).

- Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.

- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.

- Bogdal, D. Microwave-assisted Organic Synthesis. Wiley-VCH.

- MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. World Journal of Pharmacy and Pharmaceutical Sciences.

- Microwave assisted organic synthesis (MAOS). (2021, May 13).

- Kinetic and thermodynamic aspects in the microwave-assisted synthesis of ZnO nanoparticles in benzyl alcohol. (2009, February 24). PubMed.

- Microwave-Assisted Organic Synthesis—A Review.

- Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-223.

- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor

- Dielectric he

- Dielectric Heating with Microwave Energy. PÜSCHNER GMBH + CO KG.

- Safe use of microwave ovens in labor

- Understanding the Nucleation and Growth Kinetics of the Microwave-Assisted Synthesis of Silver Nanowires.

- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol.

- Understanding the Nucleation and Growth Kinetics of the Microwave-Assisted Synthesis of Silver Nanowires. (2023, September 5).

- Microwave-assisted synthesis. Anton Paar Wiki.

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.

- Buchwald–Hartwig amin

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.

- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006, April 4). Baxendale Group.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

- Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015, September 9).

- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2025, June 29). Journal of the Korean Chemical Society.

- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.

- Esterification of benzoic acid in a continuous flow microwave reactor. (2025, August 8).

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

- Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. chemicaljournals.com [chemicaljournals.com]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. pueschner.com [pueschner.com]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 9. data.conferenceworld.in [data.conferenceworld.in]

- 10. Dielectric heating - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Dielectric parameters relevant to microwave dielectric heating - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Technologies|Reaction Conditions Suitable for Microwaves|Microwave Chemical Co.,Ltd. [mwcc.jp]

- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. jps.usm.my [jps.usm.my]

- 20. sciepub.com [sciepub.com]

- 21. Safety Considerations for Microwave Synthesis [cem.com]

- 22. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 23. nottingham.ac.uk [nottingham.ac.uk]

- 24. bangor.ac.uk [bangor.ac.uk]

Troubleshooting & Optimization

Purification of 3-Bromo-4-(2-methoxyethoxy)benzoic acid by recrystallization

Technical Support Center: Purification of 3-Bromo-4-(2-methoxyethoxy)benzoic acid

Ticket ID: #REC-3B4ME-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 3-Bromo-4-(2-methoxyethoxy)benzoic acid , a critical intermediate often used in the synthesis of EGFR inhibitors (e.g., Vandetanib analogs). Unlike simple benzoic acid, the presence of the 2-methoxyethoxy tail (PEG-like chain) introduces significant entropy to the crystal lattice.

This structural feature creates two primary challenges:

-

Oiling Out: The flexible ether chain lowers the melting point and increases the likelihood of Liquid-Liquid Phase Separation (LLPS) before crystallization occurs.

-

Solubility Inversion: The molecule has a distinct amphiphilic character (polar carboxylic head, lipophilic bromine, flexible ether tail), complicating standard solvent selection.

This guide provides a self-validating protocol to overcome these thermodynamic hurdles.

Module 1: Solvent System Selection

Q: Which solvent system should I use? Standard ethanol/water isn't working well.

A: While Ethanol/Water is the standard for benzoic acids, the methoxyethoxy chain increases solubility in ethanol significantly, often leading to low yields or oiling out.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism of Action |

| Ethyl Acetate / Heptane | 1:2 to 1:4 | Primary Recommendation | The compound dissolves well in hot EtOAc. Heptane acts as a true anti-solvent, forcing the flexible chain to order itself without the strong hydrogen bonding competition found in water. |

| Acetonitrile / Water | 3:1 to 1:1 | Secondary (Polar Impurities) | Useful if you have high inorganic salt content. Acetonitrile solvates the organic acid well; water rejects the organic but dissolves salts. |

| Acetic Acid / Water | 4:1 | Tertiary (Hydrolysis Prevention) | Use only if the compound is prone to ionization. The acetic acid suppresses the dissociation of the benzoic acid proton ( |

Critical Optimization Protocol: Do not blindly use a ratio. Perform a Cloud Point Titration :

-

Dissolve 100 mg of crude solid in the minimum amount of hot "Good Solvent" (e.g., EtOAc) at 60°C.

-

Add hot "Anti-Solvent" (e.g., Heptane) dropwise until persistent turbidity (cloudiness) appears.

-

Add 2-3 drops of "Good Solvent" to clear the solution.

Module 2: Troubleshooting "Oiling Out"

Q: The solution turns into a milky emulsion or a sticky gum at the bottom instead of crystals. Why?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[4] This occurs when the "oiling out" boundary is crossed before the solubility curve (MSZW - Metastable Zone Width). The flexible methoxyethoxy chain prevents rapid lattice packing, causing the substance to crash out as an amorphous oil.

The Fix: The "Seeding at T_oil + 5°C" Protocol

-

Determine

: Re-heat your oiled-out mixture until it becomes a clear solution. Note the temperature at which the oil droplets first appear upon cooling. This is -

Hold Temperature: Cool the clear solution to exactly

. -

Seed: Add 0.5% w/w of pure seed crystals. (If you have no seeds, scratch the glass vigorously or sonicate briefly to induce nucleation).

-

Isothermal Aging: Hold the temperature constant for 30-60 minutes. You must see a transformation from oil droplets to defined crystals.

-

Controlled Cooling: Once a crystal bed is established, cool at a rate of 10°C/hour .

Module 3: Impurity Rejection Strategy

Q: I still see the starting material (3-Bromo-4-hydroxybenzoic acid) in my HPLC traces.

A: The starting material is a phenol, whereas your product is an ether. Their solubility profiles differ significantly in basic media, but less so in standard recrystallization solvents.

Pre-Recrystallization Wash (The "Purity Gate"): Before recrystallization, exploit the acidity difference.

-

3-Bromo-4-hydroxybenzoic acid: Contains a phenol (

) and a benzoic acid ( -

Product: Contains only the benzoic acid.

Protocol:

-

Dissolve crude in Ethyl Acetate.

-

Wash with pH 5.5 Phosphate Buffer .

-

Why? At pH 5.5, both carboxylic acids are ionized (water soluble), but the lipophilic nature of your product (ether chain) keeps it in the organic layer better than the more polar hydroxy-impurity.

-

Alternative: If the impurity is the alkylating agent (1-bromo-2-methoxyethane), it is neutral and will remain in the mother liquor during the final Heptane squeeze.

-

Visualizing the Workflow

The following diagram illustrates the decision matrix for purification, specifically addressing the oiling-out pathway.

Caption: Decision tree for managing phase separation during the recrystallization of ether-substituted benzoic acids.

Module 4: Analytical Verification (Self-Validation)

Do not assume purity based on visual appearance. Use this checklist:

-

Melting Point:

-

Pure 3-Bromo-4-(2-methoxyethoxy)benzoic acid typically melts in the range of 150–170°C (Note: Exact value depends on specific polymorph; compare against your specific reference standard).

-

Diagnostic: A range > 2°C indicates solvent inclusion or impurity.

-

-

1H-NMR (DMSO-d6):

-

Check the integration of the ethylene bridge protons (~4.2 ppm and ~3.7 ppm).

-

Key Impurity Signal: Look for a triplet at ~4.0 ppm (unreacted alkyl bromide) or a broad singlet at ~10.5 ppm (phenolic OH of starting material).

-

References

-

Process Chemistry of Alkoxybenzoic Acids

-

Anderson, N. G. (2012).[5] Practical Process Research and Development. Academic Press. (Chapter 8: Crystallization).

- Context: General principles of oiling out in ether-deriv

-

-

Synthesis of Vandetanib Intermediates (Patent)

-

AstraZeneca AB. (2005).[6] Process for the preparation of quinazoline derivatives. WO2005030705.

- Context: Describes the handling of 3-bromo-4-(2-methoxyethoxy)

-

-

Oiling Out Mechanisms

Sources

Technical Support Center: Alkylation of 3-Bromo-4-hydroxybenzoic Acid

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting and practical advice for a common yet nuanced transformation: the alkylation of 3-bromo-4-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who require precise control over reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Core Challenge - Achieving Selective O-Alkylation

Q1: Why is the choice of base so critical for the alkylation of 3-bromo-4-hydroxybenzoic acid?

The criticality of base selection stems from the molecule's two distinct acidic protons: the carboxylic acid proton (-COOH) and the phenolic hydroxyl proton (-OH). These two sites have vastly different acidities.

A base will deprotonate the most acidic proton first. Therefore, a key challenge is to choose a base that can selectively deprotonate the phenolic hydroxyl group to form the desired phenoxide nucleophile for O-alkylation, without promoting unwanted side reactions at the carboxylic acid site.

Q2: I want to alkylate the phenolic -OH group. What kind of base should I use and why?

For selective O-alkylation of the phenol, the ideal base is one that is strong enough to deprotonate the phenol but not excessively strong, which could lead to side reactions. Mild inorganic bases are the preferred choice.

-

Recommended Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are the most commonly used and effective bases for this transformation.[1][5]

-

Mechanism of Action: In a polar aprotic solvent like DMF or acetone, two equivalents of the substrate will react with one equivalent of carbonate (CO₃²⁻). The carbonate is basic enough to deprotonate the highly acidic carboxylic acid, forming a carboxylate and bicarbonate (HCO₃⁻). The bicarbonate is then sufficiently basic to deprotonate the phenol, generating the reactive phenoxide nucleophile. This stepwise deprotonation ensures the more nucleophilic phenoxide is available for reaction with the alkylating agent.

Using a weaker base like sodium bicarbonate (NaHCO₃) is generally insufficient to deprotonate the phenol effectively. Conversely, using a very strong base like sodium hydride (NaH) will non-selectively deprotonate both acidic sites, increasing the risk of side reactions.

Section 2: Troubleshooting Common Side Reactions

Q3: My reaction is producing a significant amount of an ester byproduct. How can I prevent this?

The formation of an ester byproduct occurs when the carboxylate anion attacks the alkylating agent. While the phenoxide is generally a better nucleophile, esterification can compete under certain conditions.

Causality & Prevention:

-

Base Stoichiometry: Using a large excess of a strong base can increase the concentration of the carboxylate, making esterification more probable. Use a carefully measured amount of a mild base like K₂CO₃ (typically 1.5 to 2.0 equivalents).

-

Reaction Temperature: Higher temperatures can favor the thermodynamically stable ester product. Running the reaction at room temperature or with gentle heating (e.g., 40-60°C) is often sufficient for O-alkylation without promoting significant esterification.

-

Slow Addition: Adding the alkylating agent slowly to the mixture of the substrate and base ensures that it reacts with the more nucleophilic phenoxide as it is formed, minimizing its exposure to the carboxylate.

Phenols react very slowly with carboxylic acids to form esters directly; the more common pathway for this side reaction involves the carboxylate anion attacking the alkylating agent.[6][7]

Q4: I'm observing C-alkylation products in my analysis. What causes this and how can I favor O-alkylation?

C-alkylation is a competing reaction where the alkylating agent attacks the aromatic ring at a carbon atom ortho or para to the hydroxyl group, instead of the phenoxide oxygen.[8]

Controlling Factors:

-

Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents like DMF, DMSO, or acetone strongly favor O-alkylation.[8] These solvents effectively solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive phenoxide oxygen. Protic solvents like water or ethanol can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for attack.[8]

-

The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate for promoting selective O-alkylation.[5][9] The large, soft cesium cation (Cs⁺) coordinates loosely with the phenoxide oxygen, enhancing its nucleophilicity and directing the alkylation to the oxygen atom.[5][10][11]

-

Thermodynamic vs. Kinetic Control: O-alkylation is typically the kinetically favored process, meaning it happens faster, especially at lower temperatures.[12] C-alkylation can sometimes be favored under thermodynamic control (higher temperatures, longer reaction times).

Workflow & Protocols

Decision-Making Workflow for Base Selection

This diagram outlines the logical steps for selecting the appropriate base and conditions for the selective O-alkylation of 3-bromo-4-hydroxybenzoic acid.

Caption: Decision workflow for base and condition selection.

Comparative Analysis of Common Bases

| Base | Formula | pKa (conjugate acid) | Pros | Cons | Recommended Solvent |

| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | Inexpensive, effective, easy to handle.[1][13] | Can be slow; moderate hygroscopicity. | DMF, Acetone, CH₃CN |

| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻) | High O-selectivity ("cesium effect"), high solubility.[5][9][11] | Expensive. | DMF, THF, CH₃CN |

| Sodium Hydride | NaH | ~36 (for H₂) | Very strong base, drives reaction to completion. | Non-selective, fire hazard (reacts with water), requires anhydrous conditions. | Anhydrous THF, DMF |

| Sodium Hydroxide | NaOH | ~15.7 (for H₂O) | Inexpensive, strong base. | Can introduce water, promoting C-alkylation and potential hydrolysis. Can be too harsh. | Protic solvents (not ideal) |

Reaction Pathway Visualization

The desired O-alkylation pathway versus the competing esterification side reaction.

Caption: O-Alkylation vs. Esterification pathways.

Experimental Protocol: Selective O-Ethylation using K₂CO₃

This protocol describes a general procedure for the selective ethylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid.

Reagents:

-

3-Bromo-4-hydroxybenzoic acid (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).

-

Stir the suspension at room temperature for 30-60 minutes to allow for initial deprotonation.

-

Slowly add the ethylating agent (1.2 eq) to the reaction mixture via syringe over 15-20 minutes.

-

Heat the reaction mixture to 50-60°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate any unreacted starting material and the product's carboxylic acid. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-bromo-4-ethoxybenzoic acid.

References

-

National Center for Biotechnology Information. "3-Bromo-4-hydroxybenzoic acid" PubChem Compound Summary for CID 84368. URL: [Link]

-

Chemistry Stack Exchange. "Selective alkylation of carboxylic acid versus phenol". URL: [Link]

-

PharmaXChange.info. "Phenolates- O-alkylation and C-alkylation". URL: [Link]

-

Kumar, V., et al. (2023). "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight". RSC Advances. URL: [Link]

-

Jiang, Y., et al. (2021). "Decarboxylative Hydroxylation of Benzoic Acids". Angewandte Chemie International Edition. URL: [Link]

-

Chemistry LibreTexts. "Other Reactions of Phenol". URL: [Link]

-

Organic Chemistry Frontiers. "K2CO3-accelerated amidation of carboxylic acids using α-oxo ketene-N,S-acetals as amine surrogates". URL: [Link]

-

Richard, J. P., et al. (2003). "Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation". Journal of the American Chemical Society. URL: [Link]

- Google Patents. "3-bromo-4-hydroxybenzoic acid methyl ester preparation method".

-

Chemguide. "some more reactions of phenol". URL: [Link]

- Google Patents. "Process of decarboxylating ortho- and para-hydroxy benzoic acids".

-

Growing Science. "Cesium carbonate mediated exclusive dialkylation of active methylene compounds". URL: [Link]

-

Angewandte Chemie International Edition. "Decarboxylative Hydroxylation of Benzoic Acids". URL: [Link]

-

Organic Syntheses. "3-bromo-4-hydroxytoluene". URL: [Link]

-

Scientific Research Publishing. "Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3". URL: [Link]

-

Organic Chemistry Portal. "Decarboxylation". URL: [Link]

-

Organic Chemistry Data. "Bordwell pKa Table". URL: [Link]

-

ResearchGate. "Differential reaction energy profiles for O versus C alkylation of enolates". URL: [Link]

-

SciSpace. "Cesium effect: high chemoselectivity in direct N-alkylation of amines". URL: [Link]

-

Semantic Scholar. "Hybrid catalytic effects of K2CO3 on the synthesis of salicylic acid from carboxylation of phenol with CO2". URL: [Link]

-

ResearchGate. "Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents". URL: [Link]

-

Organic Chemistry Portal. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation". URL: [Link]

-

Semantic Scholar. "Improved Cs2CO3 Promoted O-Alkylation of Acids". URL: [Link]

- Google Patents. "Carboxylation of phenols".

-

Khan Academy. "Esterification of phenols". URL: [Link]

-

Organic Chemistry Portal. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds". URL: [Link]

-

Chemistry LibreTexts. "21.2: Acidity of Carboxylic Acids". URL: [Link]

-

Owlstown. "Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in". URL: [Link]

-

Pearson+. "Phenols are less acidic than carboxylic acids, with values of pKa...". URL: [Link]...

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]

- 5. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]

- 10. scispace.com [scispace.com]

- 11. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]

- 12. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. K2CO3-accelerated amidation of carboxylic acids using α-oxo ketene-N,S-acetals as amine surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 3-Bromo-4-(2-methoxyethoxy)benzoic acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 3-Bromo-4-(2-methoxyethoxy)benzoic acid, a substituted aromatic carboxylic acid, presents a unique set of analytical challenges and opportunities. Its molecular architecture, featuring a trisubstituted benzene ring, offers a rich playground for spectroscopic analysis. This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, comparing its utility and insights with other key analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to confidently characterize this and structurally related molecules.

The Central Role of ¹H NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic compounds, providing granular detail about the chemical environment of each proton.[1] For a molecule like 3-Bromo-4-(2-methoxyethoxy)benzoic acid, ¹H NMR not only confirms the presence of key functional groups but also reveals the precise connectivity of atoms through spin-spin coupling.

Predicted ¹H NMR Spectrum of 3-Bromo-4-(2-methoxyethoxy)benzoic acid

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-4-(2-methoxyethoxy)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.2 | Doublet (d) | 1H | J ≈ 2.0 Hz | Deshielded by the adjacent carboxylic acid and bromine atom. Exhibits meta-coupling with H-6. |

| H-6 | ~7.9 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 Hz | Influenced by the ortho-carboxylic acid (deshielding) and the para-methoxyethoxy group (shielding). Shows ortho-coupling with H-5 and meta-coupling with H-2. |

| H-5 | ~7.0 | Doublet (d) | 1H | J ≈ 8.5 Hz | Shielded by the ortho-methoxyethoxy group. Exhibits ortho-coupling with H-6. |

| -OCH₂CH₂OCH₃ (a) | ~4.2 | Triplet (t) | 2H | J ≈ 5.0 Hz | Protons adjacent to the aromatic ring oxygen, deshielded. Coupled to the adjacent methylene group (b). |

| -OCH₂CH₂OCH₃ (b) | ~3.8 | Triplet (t) | 2H | J ≈ 5.0 Hz | Protons adjacent to the methoxy group. Coupled to the adjacent methylene group (a). |

| -OCH₂CH₂OCH₃ (c) | ~3.5 | Singlet (s) | 3H | - | Methyl protons of the methoxy group. |

| -COOH | ~11-13 | Broad Singlet (br s) | 1H | - | Acidic proton, chemical shift is concentration and solvent dependent. |

To visualize the proton assignments, the following molecular structure is provided:

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive structural confirmation. [4][5][6] Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 3-Bromo-4-(2-methoxyethoxy)benzoic acid

| Technique | Information Provided | Advantages | Limitations |

| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and number of different types of protons. | High resolution, non-destructive, provides detailed structural information. [1] | Relatively low sensitivity, requires soluble samples. |

| ¹³C NMR Spectroscopy | Information on the number and types of carbon atoms in the molecule. | Complements ¹H NMR, provides a carbon skeleton map. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -COOH, C-O, C=C). | Fast, requires small sample amounts, good for functional group identification. [7] | Provides limited information on the overall molecular structure. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, provides molecular formula information (with high resolution MS). [6] | Isomeric compounds can be difficult to distinguish. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, Br). | Provides the empirical formula of the compound. | Does not provide information on the connectivity of atoms. |

The synergy of these techniques provides a self-validating system for structural elucidation. For instance, the molecular weight from mass spectrometry can confirm the molecular formula derived from NMR and elemental analysis. IR spectroscopy can corroborate the presence of the carboxylic acid and ether functionalities identified in the NMR spectra.

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The structural analysis of 3-Bromo-4-(2-methoxyethoxy)benzoic acid serves as an excellent case study in the application of modern analytical techniques. ¹H NMR spectroscopy, with its ability to provide a detailed proton map of the molecule, remains the primary tool for confirming its intricate structure. By understanding the predicted spectral features and employing a robust experimental protocol, researchers can confidently identify this compound. Furthermore, by integrating data from complementary techniques such as ¹³C NMR, IR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved, ensuring the integrity and progression of research and development endeavors.

References

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

The Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

-

DSpace@MIT. APPENDIX 2. [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

-

SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

-

NIST WebBook. Benzene, (2-methoxyethoxy)-. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 585-76-2|3-Bromobenzoic acid|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

A Comparative Guide to FTIR Analysis of Ether and Carboxylic Acid Groups in Benzoate Derivatives

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Benzoate derivatives, a common scaffold in pharmaceuticals and polymers, frequently incorporate carboxylic acid and ether functional groups, which dictate their chemical reactivity, solubility, and interaction with biological targets. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying and differentiating these functional groups. This guide provides an in-depth comparison of the FTIR spectral signatures of ether and carboxylic acid moieties within benzoate derivatives, supported by established experimental data and protocols.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group possesses a unique set of bonds (e.g., C=O, O-H, C-O-C) that vibrate at characteristic frequencies. These vibrations appear as absorption bands (peaks) in an FTIR spectrum, creating a molecular "fingerprint." The position (wavenumber, cm⁻¹), intensity, and shape of these peaks provide definitive evidence for the presence or absence of specific functional groups.

The Unmistakable Signature of Carboxylic Acids in Benzoate Derivatives

The carboxylic acid group (-COOH) in benzoic acid and its derivatives presents several highly characteristic absorption bands in an FTIR spectrum. These features are dominated by the effects of strong intermolecular hydrogen bonding, which typically causes benzoic acid molecules to exist as cyclic dimers in the solid state or in concentrated solutions.

Key Vibrational Modes for Carboxylic Acids:

-

O-H Stretching: The most telling feature of a carboxylic acid is an extremely broad and intense absorption band appearing between 3300 cm⁻¹ and 2500 cm⁻¹.[1][2][3] This significant broadening is a direct result of the strong hydrogen bonding between carboxylic acid dimers.[1][4] This band is often so wide that it overlaps with the sharper C-H stretching vibrations that occur around 3000 cm⁻¹.[1][5]

-

C=O (Carbonyl) Stretching: A very strong and sharp peak identifies the carbonyl group. For aromatic carboxylic acids like benzoic acid, conjugation with the benzene ring lowers the vibrational frequency. This peak is typically observed in the range of 1710-1680 cm⁻¹.[1][4] This is lower than the 1760 cm⁻¹ seen in monomeric (non-hydrogen-bonded) forms or the ~1720 cm⁻¹ for saturated aliphatic carboxylic acids.[6]

-

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the carboxyl group is coupled with the O-H in-plane bending vibration. This results in a medium-intensity band appearing in the 1320-1210 cm⁻¹ region.[4][5]

-

O-H Bending: An out-of-plane bending vibration (or "wag") for the hydroxyl group results in a broad, medium-intensity peak around 960-900 cm⁻¹.[1]

The diagram below illustrates the primary vibrational modes for a benzoic acid molecule.

Caption: Key stretching vibrations in a benzoic acid molecule.

Identifying Ether Linkages in Benzoate Architectures

The term "ether group in benzoate derivatives" can refer to two distinct structural motifs: a benzoate ester (-CO-O-R) or an alkoxy substituent on the aromatic ring (Ar-O-R). Both are characterized by C-O-C linkages and the notable absence of the broad O-H stretch seen in carboxylic acids.

Benzoate Esters (e.g., Ethyl Benzoate)

Benzoate esters lack the hydroxyl group and therefore do not exhibit the broad O-H absorption band. Their spectra are defined by the carbonyl and the two C-O single bond stretches.

-

C=O (Carbonyl) Stretching: Similar to carboxylic acids, the carbonyl stretch is strong and intense. In benzoate esters, conjugation with the aromatic ring places this band in the 1730-1715 cm⁻¹ region.[7] This is typically at a slightly higher wavenumber than the corresponding benzoic acid due to the absence of the hydrogen-bonding dimer structure.

-

C-O-C Stretching: Esters have two distinct C-O stretching vibrations. These are asymmetric and symmetric coupled vibrations involving the C-C(=O)-O and O-C-C systems.

Aromatic Ethers (e.g., Anisic Acid Derivatives)

For benzoate derivatives containing an ether linkage on the aromatic ring (an alkoxy group), the key signature is the C-O-C stretching.

-

Asymmetric Ar-O-C Stretch: This appears as a strong band in the 1275-1200 cm⁻¹ region.

-

Symmetric R-O-C Stretch: A weaker band is observed between 1075-1020 cm⁻¹.

The diagram below illustrates the primary vibrational modes for a benzoate ester.

Caption: Standard workflow for FTIR analysis of a solid sample.

Step-by-Step Methodology

-

Instrumentation: Ensure the FTIR spectrometer is properly calibrated and the sample compartment is clean and dry.

-

Background Spectrum: Acquire a background spectrum of the empty sample chamber. This measures the absorbance of ambient water vapor and carbon dioxide, which will be automatically subtracted from the sample spectrum.

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the solid benzoate derivative and 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, using a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum using the instrument's software. This may include baseline correction and peak labeling.

-

Identify the wavenumbers of the key absorption bands and compare them to the reference values in the table above to confirm the presence of the carboxylic acid or ether/ester functional groups.

-

Conclusion

FTIR spectroscopy offers a rapid, reliable, and non-destructive method for distinguishing between carboxylic acid and ether functional groups in benzoate derivatives. The presence of a profoundly broad O-H stretching band from 3300-2500 cm⁻¹ is the definitive signature of a carboxylic acid. In contrast, benzoate esters and other ether-containing derivatives are characterized by the absence of this band and the presence of strong C-O-C stretching vibrations between 1300 cm⁻¹ and 1000 cm⁻¹. By understanding these characteristic spectral features, researchers can confidently elucidate molecular structures, monitor reactions, and ensure the quality of their materials.

References

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

- Laskoveta, A. D., et al. (1985). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. Crystal Research and Technology, 20(3), 359-364.

-

Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

Ishikita, H., & Yamashita, T. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5146–5154. [Link]

-

Advanced Materials and Technologies. (2026). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. [Link]

-

Scribd. FTIR Analysis of Benzoic Acid Samples. [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Link]

-